molecular formula C14H16ClFO3 B1326035 Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate CAS No. 951886-40-1

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

Cat. No.: B1326035
CAS No.: 951886-40-1
M. Wt: 286.72 g/mol
InChI Key: BIPWTTDVCADHBS-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-chloro-2-fluorophenylacetic acid. This intermediate is then subjected to esterification with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modulate biological pathways. For instance, its ester group can be hydrolyzed to release active carboxylic acids, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-fluorophenylacetate
  • 4-chloro-2-fluorobenzenemethanol
  • Ethyl 4-chloro-2-fluorophenylcarbamate

Comparison: Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate is unique due to its hexanoate ester moiety, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPWTTDVCADHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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